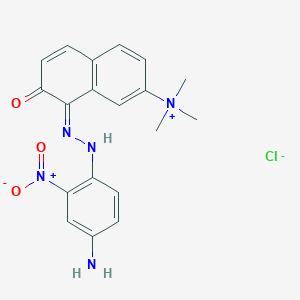
Basic brown 17
Descripción general
Descripción
Basic Brown 17 is a synthetic hair colorant . It is intensely colored and is mainly used in semi-permanent hair colorant products as it doesn’t penetrate very deeply into hair . It is considered safe for use in non-oxidative hair dye formulations with a concentration of maximum 2.0%, apart from its possible sensitisation potential .
Molecular Structure Analysis
Basic Brown 17 has the molecular formula C19H20ClN5O3 . It is a dark brown fine powder with a molecular weight of 401.85 (as the chloride) .
Physical And Chemical Properties Analysis
Basic Brown 17 is a dark brown fine powder . It has a molecular weight of 401.85 (as the chloride) .
Aplicaciones Científicas De Investigación
Hair Dye
Basic Brown 17 is primarily used as a non-oxidative hair dye in cosmetic products . It is used in various hair coloring products, including hair dyes and colors, coloring rinses, and coloring shampoos .
Safety Assessment
The safety of Basic Brown 17 has been assessed by the Expert Panel for Cosmetic Ingredient Safety . They concluded that Basic Brown 17 is safe in the present practices of use and concentration described in this safety assessment for use in hair dye products .
Concentration in Products
According to a survey conducted by the Council in 2019, Basic Brown 17 is used at up to 0.66% in hair dyes and colors, up to 0.065% in coloring shampoos, and up to 0.19% in other hair coloring products .
Acute Oral Toxicity Study
In an acute oral toxicity study, CF1 mice received Basic Brown 17 once by gavage at three dose levels up to 5000 mg/kg bw , at a volume of 0.2 ml/10 g bw . All animals were observed for a period of 7 days .
European Commission’s Scientific Committee on Consumer Safety (SCCS) Opinion
The SCCS considers Basic Brown 17 safe for use in non-oxidative hair dye formulations with a concentration of maximum 2.0% , apart from its possible sensitisation potential .
Presence of Basic Red 118
Basic Brown 17 may contain up to 4.5 % (w/w) Basic Red 118 , corresponding to maximum 0.09% in a hair dye formulation .
Mecanismo De Acción
Target of Action
Basic Brown 17 is primarily used as a non-oxidative hair dye . Its primary target is the hair shaft, where it imparts color by penetrating the hair cuticles and depositing color .
Mode of Action
As a direct, non-oxidative hair dye, Basic Brown 17 works by depositing color directly onto the hair shaft . The dye molecules are small enough to penetrate the hair cuticle and enter the hair shaft, where they interact with the hair’s natural pigment to change its color .
Biochemical Pathways
It is known that the dye interacts with the hair’s natural pigment to alter its color
Pharmacokinetics
Instead, the dye gradually fades over time due to washing and exposure to environmental factors .
Result of Action
The primary result of Basic Brown 17’s action is a change in hair color . The dye penetrates the hair shaft and alters the hair’s natural pigment, resulting in a new color that can range from subtle to dramatic, depending on the concentration of the dye and the original hair color .
Action Environment
The action of Basic Brown 17 can be influenced by various environmental factors. For example, the dye’s efficacy and stability can be affected by the pH of the hair product it is used in, the temperature at which the dye is applied, and the duration of application . Additionally, external factors such as sunlight, heat styling, and frequent washing can cause the dye to fade more quickly .
Propiedades
IUPAC Name |
[(8E)-8-[(4-amino-2-nitrophenyl)hydrazinylidene]-7-oxonaphthalen-2-yl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3.ClH/c1-24(2,3)14-7-4-12-5-9-18(25)19(15(12)11-14)22-21-16-8-6-13(20)10-17(16)23(26)27;/h4-11H,1-3H3,(H2-,20,21,22,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJOZBDYRBXOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=O)C2=NNC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C1=CC\2=C(C=C1)C=CC(=O)/C2=N/NC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5743602 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Basic Brown 17 be detected in real-world samples, and how sensitive is the detection method?
A1: Yes, Basic Brown 17 can be effectively detected in real-world samples. Research has demonstrated its detection in tap water samples using electrochemical sensing with TiO2 nanotubular array electrodes []. This method exhibited a detection limit of 1.3×10−7 mol L−1, highlighting its sensitivity for monitoring this hair dye in environmental samples [].
Q2: Does the presence of other hair dyes interfere with the detection of Basic Brown 17?
A2: Importantly, the performance of the detection system remained unaffected by other hair dyes, ensuring accurate and specific detection of Basic Brown 17 []. This finding is crucial for real-world applications where multiple dyes might be present.
Q3: What is the potential of Basic Brown 17 to permeate the skin?
A3: Research using excised pig skin, a model recommended for percutaneous penetration studies by the SCCNFP and OECD [], reveals insights into Basic Brown 17's bioavailability. This in vitro method demonstrated that Basic Brown 17, particularly when formulated in a standard hair dye solution, shows a quantifiable degree of bioavailability []. This suggests a potential for skin absorption, highlighting the importance of safety evaluations for this hair dye.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



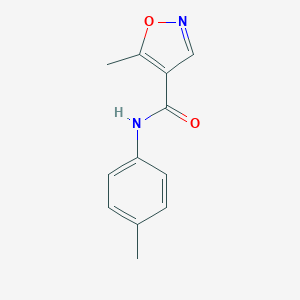



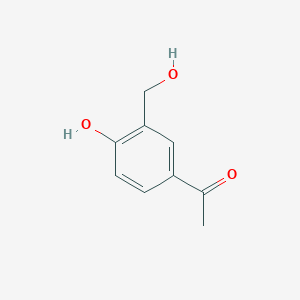
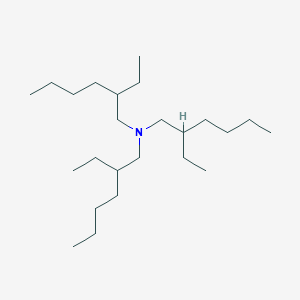
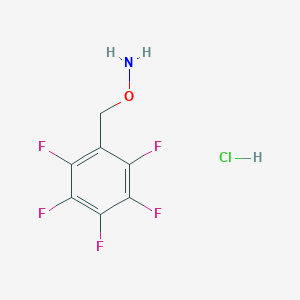
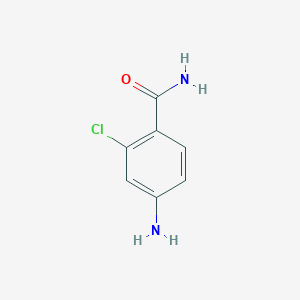

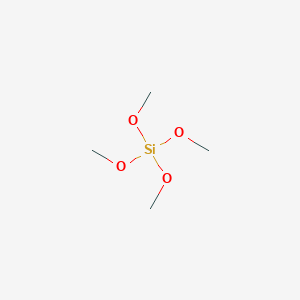

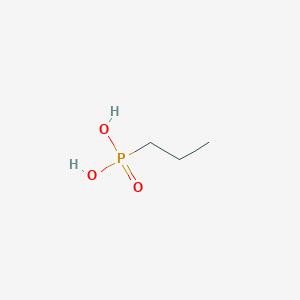
![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)
